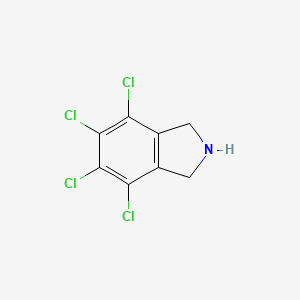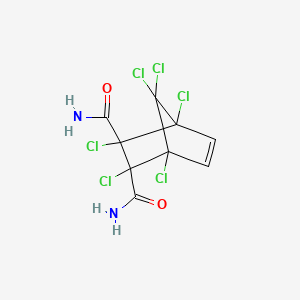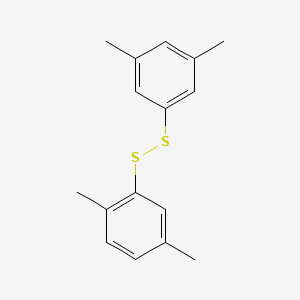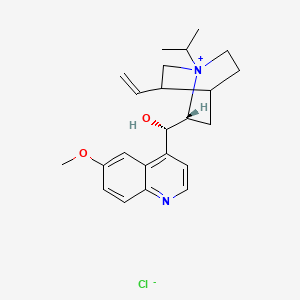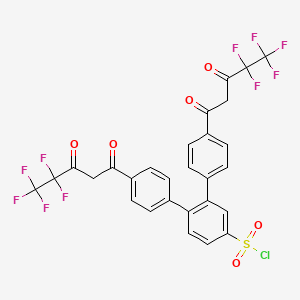
4,4'-bis-(1'',1'',1'',2'',2'',3'',3''-Heptafluoro-4'',6''-hexanedione-6-yl)chlorosulfo-o-terphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is widely used in biological experiments to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . BHHCT is also utilized in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .
Vorbereitungsmethoden
BHHCT can be synthesized through the conjugation of europium complexes onto the surface of carbon dots. This method involves the use of 4,4’-bis(1’‘,1’‘,1’‘,2’‘,2’‘,3’‘,3’‘-heptafluoro-4’‘,6’‘-hexanedion-6’'-yl)chlorosulfo-o-terphenyl-Eu(3+) (BHHCT-Eu(3+)) . The resulting nanoparticles are monodisperse, spherical, and uniform in size, with stable and well-resolved dual-wavelength emission properties . Industrial production methods may involve similar conjugation techniques to ensure the consistency and quality of the dye.
Analyse Chemischer Reaktionen
BHHCT undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include europium chelates and silver nanostructures . The major products formed from these reactions are typically enhanced luminescent compounds, which are highly desirable for ultrasensitive bioassays and bioimaging .
Wissenschaftliche Forschungsanwendungen
BHHCT has a wide range of scientific research applications. In chemistry, it is used as a fluorescent dye to study cell structures and track biomolecules . In biology, it helps evaluate cell functions, distinguish cell types, and detect biomolecules . In medicine, BHHCT is employed in clinical diagnostics and time-gated bioimaging . In industry, it is used in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells .
Wirkmechanismus
The mechanism of action of BHHCT involves its ability to enhance luminescence through the conjugation with europium chelates and interaction with silver nanostructures . This enhancement is achieved by increasing the excitation and emission factors, resulting in improved photostability and brightness . The molecular targets and pathways involved include the europium chelates and silver nanostructures, which facilitate the luminescence enhancement .
Vergleich Mit ähnlichen Verbindungen
BHHCT is unique compared to other similar compounds due to its multifunctional properties and wide range of applications. Similar compounds include other lanthanide chelates such as terbium chelates, which are also used in time-resolved fluorescence studies . BHHCT stands out due to its enhanced luminescence and photostability, making it highly desirable for ultrasensitive bioassays and bioimaging .
Eigenschaften
Molekularformel |
C28H15ClF10O6S |
|---|---|
Molekulargewicht |
704.9 g/mol |
IUPAC-Name |
3,4-bis[4-(4,4,5,5,5-pentafluoro-3-oxopentanoyl)phenyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C28H15ClF10O6S/c29-46(44,45)18-9-10-19(14-1-5-16(6-2-14)21(40)12-23(42)25(30,31)27(34,35)36)20(11-18)15-3-7-17(8-4-15)22(41)13-24(43)26(32,33)28(37,38)39/h1-11H,12-13H2 |
InChI-Schlüssel |
BLPPQVVDPGBJID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)S(=O)(=O)Cl)C3=CC=C(C=C3)C(=O)CC(=O)C(C(F)(F)F)(F)F)C(=O)CC(=O)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


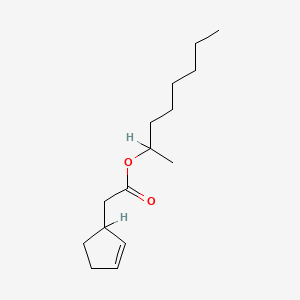
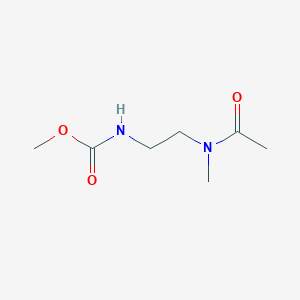
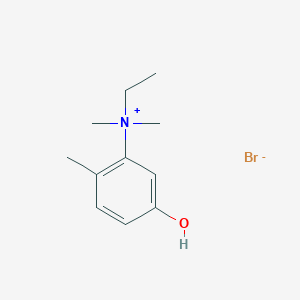
![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)

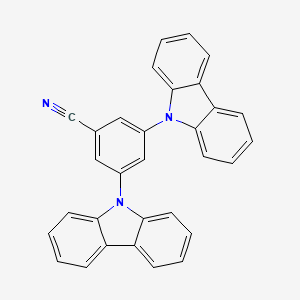
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]-](/img/structure/B13784193.png)
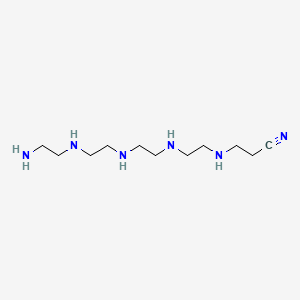
![3-Amino-3-[2-(3-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13784219.png)
